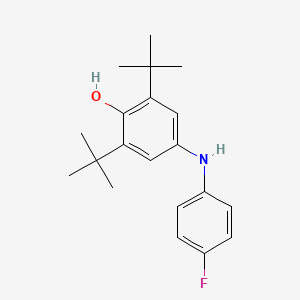![molecular formula C10H19O6P B14330648 Methyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate CAS No. 106260-14-4](/img/structure/B14330648.png)
Methyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate is an organophosphorus compound that features a phosphoryl group bonded to two isopropyl groups and a methyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate typically involves the reaction of a phosphorylating agent with a suitable precursor. One common method involves the reaction of diisopropyl phosphite with methyl 3-oxopropanoate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the complete conversion of reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphoryl group, leading to the formation of phosphates.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: Formation of phosphates.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phosphonates.
Applications De Recherche Scientifique
Methyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate has several applications in scientific research:
Medicine: Investigated for its potential use in drug design and development, particularly in the synthesis of phosphorylated compounds.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.
Mécanisme D'action
The mechanism by which Methyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate exerts its effects involves the interaction of the phosphoryl group with various molecular targets. In biological systems, it can act as a phosphoryl donor in enzymatic reactions, participating in the transfer of phosphoryl groups to substrates. The pathways involved often include phosphorylation and dephosphorylation cycles that are critical in cellular signaling and metabolism.
Comparaison Avec Des Composés Similaires
- Methyl 3-di(propan-2-yloxy)phosphoryl-3-oxopropanoate
- Diisopropyl phosphite
- Methyl phosphonoacetate
Comparison: Methyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate is unique due to its specific combination of a phosphoryl group with isopropyl and methyl ester functionalities. This combination imparts distinct reactivity and stability compared to similar compounds. For instance, diisopropyl phosphite lacks the methyl ester group, which affects its reactivity and potential applications. Methyl phosphonoacetate, on the other hand, has a different substitution pattern, leading to variations in its chemical behavior and uses.
Propriétés
Numéro CAS |
106260-14-4 |
|---|---|
Formule moléculaire |
C10H19O6P |
Poids moléculaire |
266.23 g/mol |
Nom IUPAC |
methyl 3-di(propan-2-yloxy)phosphoryl-3-oxopropanoate |
InChI |
InChI=1S/C10H19O6P/c1-7(2)15-17(13,16-8(3)4)10(12)6-9(11)14-5/h7-8H,6H2,1-5H3 |
Clé InChI |
RTBURXWGOLYPQF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OP(=O)(C(=O)CC(=O)OC)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



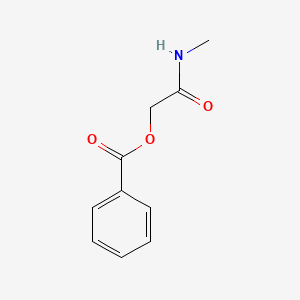
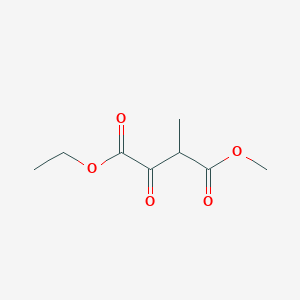
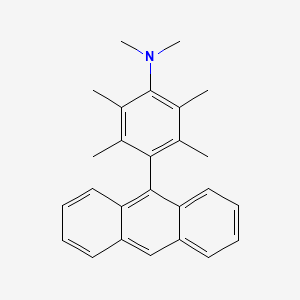
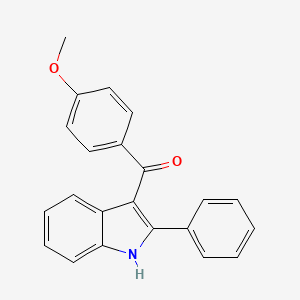
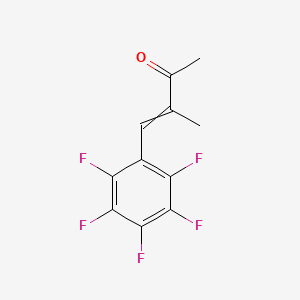

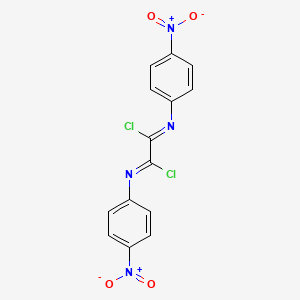

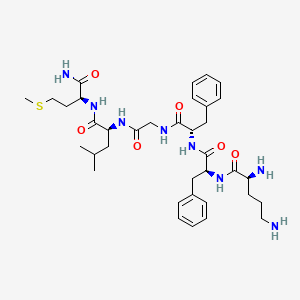
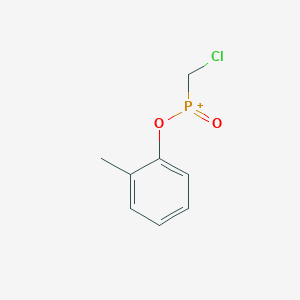

![2-[Ethyl(2-phenoxyethyl)amino]ethan-1-ol](/img/structure/B14330629.png)
